N-tert-butyl-2-(3,4-dichlorophenyl)acetamide
Overview
Description
N-tert-butyl-2-(3,4-dichlorophenyl)acetamide is an organic compound with the molecular formula C12H17Cl2NO. It is a white powder with a melting point of 148-150°C
Preparation Methods
Synthetic Routes and Reaction Conditions
N-tert-butyl-2-(3,4-dichlorophenyl)acetamide can be synthesized through the reaction of tert-butyl benzoate with nitriles, catalyzed by Zn(ClO4)2·6H2O under solvent-free conditions at 50°C . The reaction proceeds efficiently with aryl nitriles, yielding the desired amides in high yields (87-97%) after 1 hour . Benzyl and sec-alkyl nitriles also react well, producing the amides in 83-91% yields after 5 hours .
Industrial Production Methods
Industrial production methods for this compound typically involve the Ritter reaction, where tert-butanol reacts with nitriles in the presence of acids . Alternative methods include the use of tert-butyl acetate, tert-butyl bromide, and methyl tert-butyl ether .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-(3,4-dichlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
N-tert-butyl-2-(3,4-dichlorophenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-tert-butyl-2-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-tert-butyl-2-(3,4-dichlorophenyl)acetamide include:
- N-tert-butyl-3-(2,4-dichlorophenyl)acrylamide
- 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its tert-butyl and dichlorophenyl groups contribute to its stability and reactivity, making it valuable in various synthetic and therapeutic applications .
Properties
IUPAC Name |
N-tert-butyl-2-(3,4-dichlorophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c1-12(2,3)15-11(16)7-8-4-5-9(13)10(14)6-8/h4-6H,7H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVVEOYBUAWZMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CC1=CC(=C(C=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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